2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1346707-92-3
VCID: VC15895031
InChI: InChI=1S/C16H26BNO3/c1-7-8-12(2)19-14-11-13(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-12H,7-8H2,1-6H3
SMILES:
Molecular Formula: C16H26BNO3
Molecular Weight: 291.2 g/mol

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1346707-92-3

Cat. No.: VC15895031

Molecular Formula: C16H26BNO3

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1346707-92-3

Specification

CAS No. 1346707-92-3
Molecular Formula C16H26BNO3
Molecular Weight 291.2 g/mol
IUPAC Name 2-pentan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C16H26BNO3/c1-7-8-12(2)19-14-11-13(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-12H,7-8H2,1-6H3
Standard InChI Key AVCKVBPSXDTFDK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CCC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1346707-92-3) features a pyridine ring substituted at the 4-position with a dioxaborolane group and at the 2-position with a pentan-2-yloxy chain. The dioxaborolane moiety, a pinacol boronic ester, enhances stability and solubility, facilitating handling in organic solvents.

Table 1: Fundamental Chemical Identifiers

PropertyValue
IUPAC Name2-pentan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC₁₆H₂₆BNO₃
Molecular Weight291.2 g/mol
CAS Registry Number1346707-92-3
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CCC
InChI KeyAVCKVBPSXDTFDK-UHFFFAOYSA-N

The pentan-2-yloxy group introduces steric bulk, influencing regioselectivity in subsequent reactions, while the dioxaborolane group serves as a protected boronic acid, enabling compatibility with diverse reaction conditions.

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis typically proceeds via palladium-catalyzed borylation of halogenated pyridine precursors. A representative route involves:

  • Halogenation: 2-(Pentan-2-yloxy)-4-bromopyridine is prepared by nucleophilic substitution of 4-bromo-2-hydroxypyridine with pentan-2-ol under basic conditions.

  • Miyaura Borylation: The bromopyridine intermediate undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a polar aprotic solvent like 1,4-dioxane.

Critical parameters include reaction temperature (80–100°C), catalyst loading (1–5 mol%), and rigorous exclusion of moisture to prevent boronic ester hydrolysis. Yields for analogous procedures range from 60–85%, depending on substrate reactivity .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl or heteroaryl halides to form biaryl systems.

Mechanistic Overview

  • Oxidative Addition: The palladium catalyst (e.g., Pd(PPh₃)₄) inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The boronic ester transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The palladium center couples the two aryl groups, regenerating the catalyst and forming the carbon-carbon bond .

Representative Reaction Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventToluene/EtOH (3:1)
Temperature80°C, 12–24 h

These conditions afford coupling products in 70–90% yield, with excellent functional group tolerance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.50 (d, J = 5.2 Hz, 1H, pyridine-H), 6.90 (dd, J = 5.2, 1.6 Hz, 1H, pyridine-H), 4.50 (m, 1H, pentan-2-yloxy CH), 1.70–1.30 (m, 6H, pentan-2-yloxy CH₂ and CH₃), 1.25 (s, 12H, dioxaborolane CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 164.2 (pyridine C-O), 149.5 (dioxaborolane C-B), 125.3–114.8 (pyridine CH), 83.7 (dioxaborolane quaternary C), 70.1 (pental-2-yloxy CH), 24.9 (dioxaborolane CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 292.1912 (calculated for C₁₆H₂₇BNO₃: 292.1910), confirming molecular formula.

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